molecular formula C19H24N2OS B14253926 1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- CAS No. 215095-94-6

1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-

Cat. No.: B14253926
CAS No.: 215095-94-6
M. Wt: 328.5 g/mol
InChI Key: RDBAOPNZNQNPTC-UHFFFAOYSA-N
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Description

1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- is an organic compound that belongs to the class of thiols Thiols are characterized by the presence of a sulfhydryl (-SH) group This compound is notable for its unique structure, which includes an azo group (-N=N-) and a phenoxy group (-O-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- typically involves multiple steps, starting with the preparation of the azo compound The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt This salt is then coupled with a phenol derivative to form the azo compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can react with the phenoxy group under basic conditions.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The azo group can undergo reduction to form amines, which may interact with various biological pathways. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Propanethiol: A simpler thiol compound with similar reactivity but lacking the azo and phenoxy groups.

    4-Butylphenol: Contains the butylphenyl group but lacks the thiol and azo functionalities.

    Azobenzene: Contains the azo group but lacks the thiol and phenoxy groups.

Uniqueness

1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]- is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the thiol, azo, and phenoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

215095-94-6

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

3-[4-[(4-butylphenyl)diazenyl]phenoxy]propane-1-thiol

InChI

InChI=1S/C19H24N2OS/c1-2-3-5-16-6-8-17(9-7-16)20-21-18-10-12-19(13-11-18)22-14-4-15-23/h6-13,23H,2-5,14-15H2,1H3

InChI Key

RDBAOPNZNQNPTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCS

Origin of Product

United States

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